Geneticin

Vue d'ensemble

Description

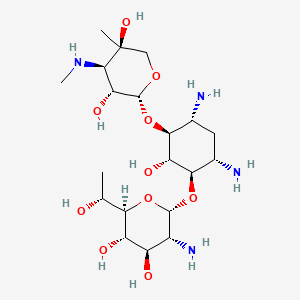

Geneticin, also known as G418, is an aminoglycoside antibiotic similar in structure to gentamicin B1 . It is produced by the bacterium Micromonospora rhodorangea . Geneticin is commonly used in laboratory research to select genetically engineered cells .

Synthesis Analysis

Geneticin is produced by the bacterium Micromonospora rhodorangea . It inhibits protein synthesis by binding to the ribosome, thus affecting both prokaryotic and eukaryotic cells .

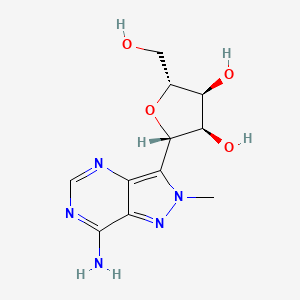

Molecular Structure Analysis

Geneticin has a chemical formula of C20H40N4O10 . Its average weight is 496.5524 and its monoisotopic weight is 496.27444352 .

Chemical Reactions Analysis

Geneticin blocks polypeptide synthesis by inhibiting the elongation step in both prokaryotic and eukaryotic cells . Resistance to Geneticin is conferred by the neo gene from Tn5 encoding an aminoglycoside 3‘-phosphotransferase, APH 3‘ II .

Physical And Chemical Properties Analysis

The average weight of Geneticin is 496.5524 and its monoisotopic weight is 496.27444352 . It has a chemical formula of C20H40N4O10 .

Applications De Recherche Scientifique

Selective Antibiotic for Cell Culture

Geneticin is extensively used as a selective antibiotic in cell culture applications. It is effective in inhibiting protein synthesis in both prokaryotic and eukaryotic cells by binding to the ribosome . This property makes it ideal for selecting genetically engineered cells that express resistance genes. The typical concentration range for selection is 100 - 200 μg/ml for bacteria, or 200 – 500 μg/ml for most mammalian cells .

Stable Cell Line Generation

In molecular biology, Geneticin is employed to generate stable cell lines. Cells transfected with vectors containing the Geneticin resistance gene can survive in the presence of the antibiotic, allowing researchers to isolate and maintain populations of cells expressing the desired genetic modification .

Cancer Research

Geneticin has been implemented as a general selective agent in both normal and cancerous cell culture studies. Its ability to block polypeptide synthesis selectively affects rapidly dividing cells, such as cancer cells, making it a valuable tool for oncological research .

Gene Expression Studies

Researchers use Geneticin to study gene expression patterns. By selecting cells that maintain the expression of Geneticin resistance, scientists can investigate the role of specific genes in various biological processes .

Antibiotic Mechanism Research

The mechanism by which Geneticin inhibits protein synthesis is of significant interest. Studies on Geneticin provide insights into the workings of ribosomal function and antibiotic resistance, contributing to the field of microbiology and pharmacology .

Transfection and Transformation

Geneticin is used in transfection and transformation protocols as a means to select for cells that have taken up foreign DNA. This application is crucial for genetic engineering, where the introduction of new genetic material is a fundamental process .

Mécanisme D'action

Target of Action

Geneticin, also known as G418, is an aminoglycoside antibiotic similar in structure to gentamicin B1 . It is produced by Micromonospora rhodorangea . The primary target of Geneticin is the ribosome, a molecular machine found within all living cells that synthesizes proteins . By binding to the ribosome, Geneticin inhibits protein synthesis in both prokaryotic and eukaryotic cells .

Mode of Action

Geneticin operates by blocking polypeptide synthesis, specifically inhibiting the elongation step in both prokaryotic and eukaryotic cells . This means that Geneticin interferes with the process of adding amino acids to the growing polypeptide chain during the translation of RNA into proteins. This disruption in protein synthesis ultimately leads to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Geneticin is the protein synthesis pathway. By inhibiting the elongation step of polypeptide synthesis, Geneticin disrupts the normal functioning of this pathway, leading to a halt in protein production . This can have downstream effects on any cellular processes that rely on the proteins being synthesized, potentially impacting a wide range of cellular functions.

Result of Action

The primary result of Geneticin’s action is the death of non-resistant cells due to the inhibition of protein synthesis . This makes Geneticin a useful tool in laboratory research for selecting genetically engineered cells that have been made resistant to Geneticin .

Action Environment

The action, efficacy, and stability of Geneticin can be influenced by various environmental factors. For instance, the concentration of Geneticin used can affect its efficacy in selecting resistant cells . Additionally, factors such as pH and temperature could potentially influence the stability and activity of Geneticin.

Safety and Hazards

Geneticin may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . Precautionary measures include avoiding breathing dust, wearing protective gloves, clothing, eye protection, and face protection . In case of inadequate ventilation, respiratory protection should be worn .

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-[(1R)-1-hydroxyethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N4O10/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19/h6-19,24-30H,4-5,21-23H2,1-3H3/t6-,7+,8-,9-,10-,11+,12+,13-,14-,15-,16+,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZYSWJRSDMWLG-DJWUNRQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198129 | |

| Record name | Antibiotic G 418 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Geneticin | |

CAS RN |

49863-47-0 | |

| Record name | Geneticin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49863-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antibiotic G 418 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049863470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geneticin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Antibiotic G 418 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENETICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A08F5XTI6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

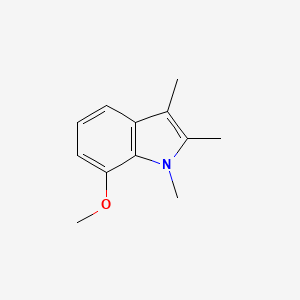

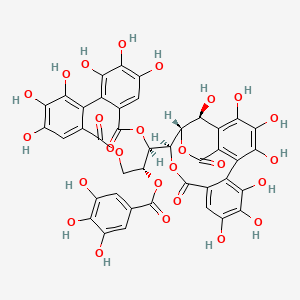

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B1208649.png)

![(5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester](/img/structure/B1208652.png)